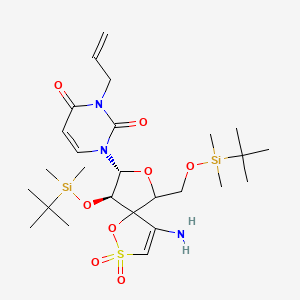
(1-(2',5'-Bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)-3-N-allyluracil)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3Allyl-2’,5’diSilylSpiroU is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of silyl groups and the spirocyclic framework contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3Allyl-2’,5’diSilylSpiroU typically involves multiple steps, starting from readily available precursors. One common approach is the allylation of a suitable enamine or the allylboration of an aldehyde, followed by silylation to introduce the silyl groups. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of 3Allyl-2’,5’diSilylSpiroU may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
3Allyl-2’,5’diSilylSpiroU undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3Allyl-2’,5’diSilylSpiroU. These products can be further utilized in different applications depending on their functional groups .
Aplicaciones Científicas De Investigación
3Allyl-2’,5’diSilylSpiroU has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 3Allyl-2’,5’diSilylSpiroU involves its interaction with specific molecular targets and pathways. The silyl groups and spirocyclic structure enable the compound to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3Allyl-2’,5’diSilylSpiroV
- 3Allyl-2’,5’diSilylSpiroW
- 3Allyl-2’,5’diSilylSpiroX
Uniqueness
3Allyl-2’,5’diSilylSpiroU stands out due to its specific spirocyclic structure and the presence of two silyl groups, which impart unique chemical properties and reactivity.
Propiedades
Fórmula molecular |
C26H45N3O8SSi2 |
|---|---|
Peso molecular |
615.9 g/mol |
Nombre IUPAC |
1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-3-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C26H45N3O8SSi2/c1-12-14-28-20(30)13-15-29(23(28)31)22-21(36-40(10,11)25(5,6)7)26(18(27)17-38(32,33)37-26)19(35-22)16-34-39(8,9)24(2,3)4/h12-13,15,17,19,21-22H,1,14,16,27H2,2-11H3/t19?,21-,22+,26?/m0/s1 |
Clave InChI |
LEMLPGUJAXTVGW-MKCJOVALSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OCC1C2([C@H]([C@@H](O1)N3C=CC(=O)N(C3=O)CC=C)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1C2(C(C(O1)N3C=CC(=O)N(C3=O)CC=C)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



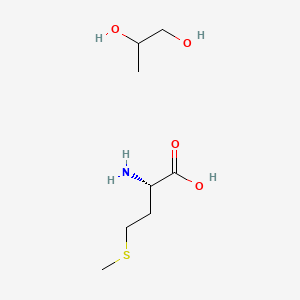
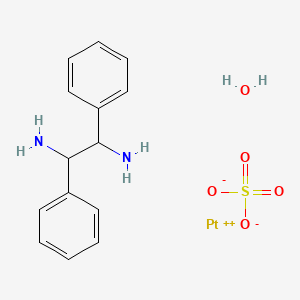
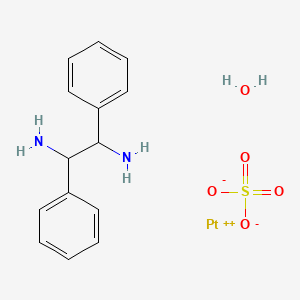
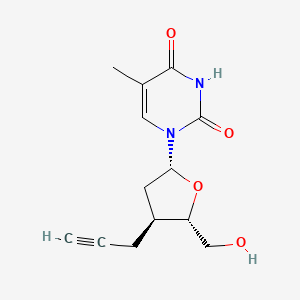
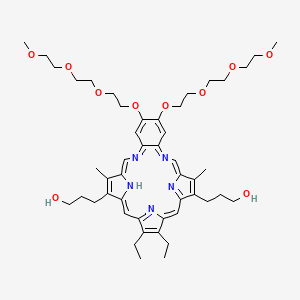

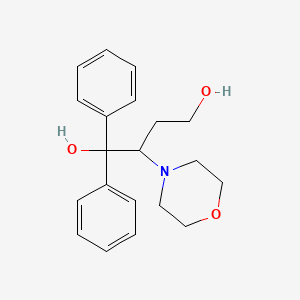
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)
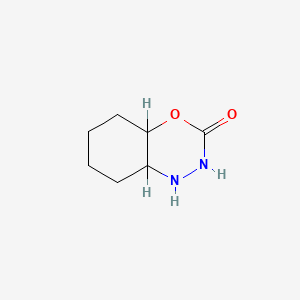
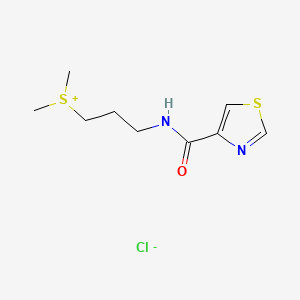
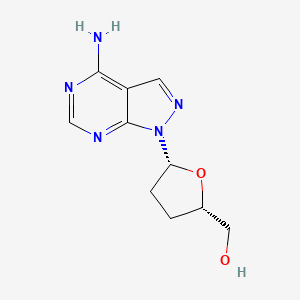
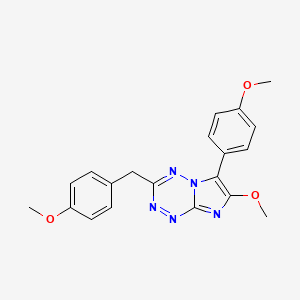
![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)
